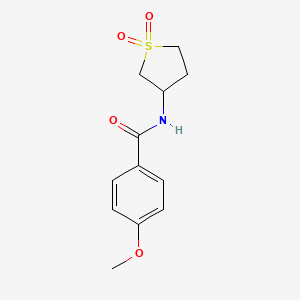![molecular formula C19H17FN2O2S B2557023 2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-57-3](/img/structure/B2557023.png)
2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole and pyrrolidine are nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolopyrazine, which contains pyrrole and pyrazine rings, is a biologically active scaffold that has exhibited various biological activities .
Synthesis Analysis
The synthesis of related compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Other methods include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reaction modes of related compounds, such as 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates, have been described. For example, pyrido[1,2-a]pyrazine derivatives were obtained in moderate yields when 4-OEt substituted triazoles were employed in reactions .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .科学的研究の応用
COX-2 Inhibition for Anti-inflammatory Applications
A study by Singh et al. (2004) synthesized and evaluated several 2,3-diaryl pyrazines and quinoxalines, including compounds with structural similarities to 2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, for their selective cyclooxygenase (COX-2) inhibitory activity. This research aimed at finding potential anti-inflammatory compounds, leading to the identification of compounds with significant in vivo activity in animal models of inflammation (Singh et al., 2004).
Antimicrobial Activity
Bonacorso et al. (2006) reported on the synthesis and antimicrobial activity of a novel series of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, indicating the potential of these compounds as antimicrobial agents against a variety of pathogens, including yeast, fungi, bacteria, and algae. The study highlighted the importance of structural features, such as the 4-fluorophenyl substituent, for enhancing antimicrobial activity (Bonacorso et al., 2006).
Heterocyclic Compound Synthesis
Baron et al. (2005) demonstrated the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine, a process that involves the reaction of pentafluoropyridine with sodium phenylsulfinate and diamine. This method facilitates the creation of various polysubstituted [6,6]-ring fused systems, showcasing the utility of such compounds in the synthesis of complex heterocyclic structures (Baron et al., 2005).
将来の方向性
特性
IUPAC Name |
2-(3-fluorophenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-16-8-4-9-17(14-16)25(23,24)22-13-12-21-11-5-10-18(21)19(22)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMGDLWWBYLIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2556940.png)
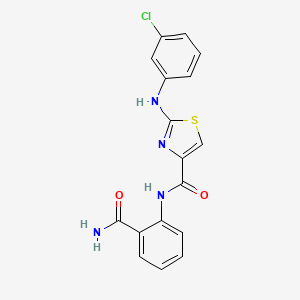
![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)


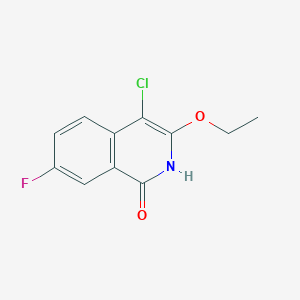

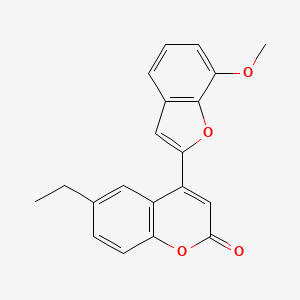
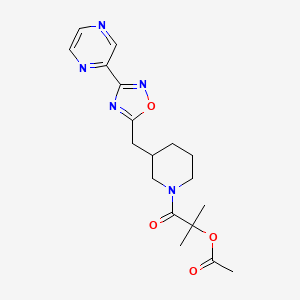
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)



